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Compound of Interest

Compound Name: AKT-IN-14 free base

Cat. No.: B12397698

In the landscape of targeted cancer therapy, inhibitors of the serine/threonine kinase AKT are of
significant interest due to the central role of the PISBK/AKT/mTOR signaling pathway in
promoting cell survival and proliferation. This guide provides a comparative evaluation of the
novel AKT inhibitor, AKT-IN-14 free base, alongside other well-characterized AKT inhibitors
currently in clinical development: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-
2206. The assessment focuses on the therapeutic index, a critical measure of a drug's safety
and efficacy.

Efficacy and Potency: A Comparative Analysis

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration
(IC50), which represents the concentration of the drug required to inhibit the activity of the
target kinase by 50%. A lower IC50 value indicates greater potency.

AKT-IN-14 free base has demonstrated high potency against the three isoforms of AKT, with
IC50 values of <0.01 nM for AKT1, 1.06 nM for AKT2, and 0.66 nM for AKT3[1]. This positions
it as a highly potent pan-AKT inhibitor. For comparison, the IC50 values and other relevant
efficacy data for the comparator molecules are summarized in the table below.
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Inhibitor Target(s) IC50 (AKT1) IC50 (AKT2) IC50 (AKT3) Notes

AKT-IN-14

free base

AKT1/2/3

<0.01 nM 1.06 nM[1]

0.66 NM[1]

Potent pan-
AKT inhibitor.

Capivasertib
(AZD5363)

AKT1/2/3

Not specified Not specified

Not specified

ATP-
competitive
pan-AKT
inhibitor[2].
Active in
SCLC cell
lines at
clinically
achievable

ranges[3].

Ipatasertib
(GDC-0068)

AKT1/2/3

Not specified Not specified

Not specified

ATP-
competitive
inhibitor of all
three AKT
isoforms[4]
[5]. Potentin
preclinical
models with
AKT

activation[4].

MK-2206

AKT1/2/3

5 nM[6] 12 nM[6]

65 nM[6]

Allosteric
pan-AKT
inhibitor[6][7]
[8]. Median
relative IC50
of 2.2uM
across a
panel of
cancer cell

lines[9].
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Toxicity Profile and Therapeutic Index Evaluation

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. Itis a
comparison of the amount of a therapeutic agent that causes the therapeutic effect to the
amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider
margin between the effective dose and the toxic dose. The Tl is typically calculated as the ratio
of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50).

A comprehensive evaluation of the therapeutic index of AKT-IN-14 free base is currently
limited by the lack of publicly available preclinical toxicology data, specifically LD50 or TD50
values. This is not uncommon for a compound in the research phase.

For the comparator inhibitors, while specific LD50 values are not readily available in the public
domain, preclinical and clinical studies provide insights into their toxicity profiles.

Inhibitor Toxicity Data and Observations

No publicly available toxicology data (LD50 or
TD50).

AKT-IN-14 free base

Dose-limiting toxicities in humans include
hyperglycemia, diarrhea, and maculopapular
Capivasertib (AZD5363
P ( ) rash[10]. Preclinical studies in dogs showed

cardiac effects at 30 mg/kg/day[11].

Generally well-tolerated in a Phase | study, with
Ipatasertib (GDC-0068) most adverse events being grade 1-2

gastrointestinal issues[4][5].

A maximum tolerated dose (MTD) of 180 mg/kg

was established in mice, with some treatment-

related deaths observed at this dose[9]. In a
MK-2206 . . . :

clinical trial for acute myeloid leukemia, the most

common grade 3/4 drug-related toxicity was a

pruritic rash[12].

Note: Without LD50 or TD50 values, a quantitative therapeutic index cannot be calculated. The
MTD for MK-2206 provides a benchmark for its toxicity threshold in preclinical models.
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Signaling Pathways and Experimental Workflows

To understand the context of AKT inhibition, it is crucial to visualize the underlying signaling
pathway and the experimental procedures used for evaluation.

AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, proliferation, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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